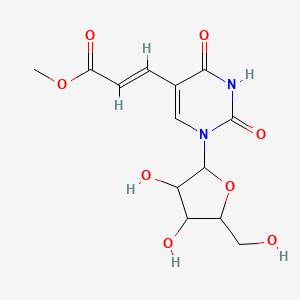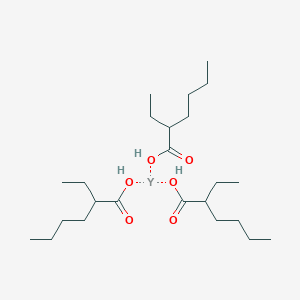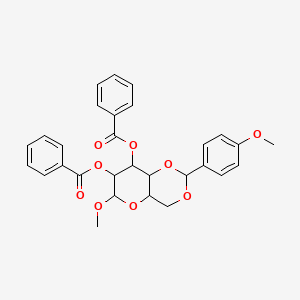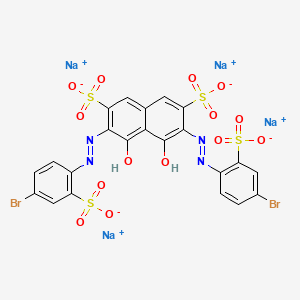
Levofloxacin acyl-b-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levofloxacin acyl-b-D-glucuronide is a metabolite of levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is formed through the glucuronidation process, where levofloxacin is conjugated with glucuronic acid. The resulting metabolite plays a significant role in the pharmacokinetics and excretion of levofloxacin in the human body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of levofloxacin acyl-b-D-glucuronide typically involves the enzymatic or chemical conjugation of levofloxacin with glucuronic acid. Enzymatic methods use UDP-glucuronosyltransferases (UGTs) to catalyze the reaction under physiological conditions. Chemical synthesis can be achieved by activating glucuronic acid with a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and then reacting it with levofloxacin in an appropriate solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound often employs biotechnological processes involving microbial or mammalian cell cultures that express the necessary UGT enzymes. These bioreactors are optimized for high yield and purity, ensuring the efficient production of the compound for research and pharmaceutical applications.
化学反应分析
Types of Reactions
Levofloxacin acyl-b-D-glucuronide can undergo various chemical reactions, including:
Hydrolysis: Breaking down into levofloxacin and glucuronic acid under acidic or basic conditions.
Oxidation: Potential oxidation of the levofloxacin moiety, although this is less common.
Substitution: Reactions involving the replacement of functional groups on the glucuronic acid or levofloxacin moiety.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Mild oxidizing agents like hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Levofloxacin and glucuronic acid.
Oxidation: Oxidized derivatives of levofloxacin.
Substitution: Various substituted glucuronides depending on the nucleophile used.
科学研究应用
Levofloxacin acyl-b-D-glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of levofloxacin in the human body.
Toxicology: Assessing the safety and potential side effects of levofloxacin and its metabolites.
Drug Development: Investigating the role of glucuronidation in drug metabolism and designing new drugs with improved pharmacokinetic profiles.
Biochemistry: Understanding the enzymatic processes involved in glucuronidation and the role of UGT enzymes.
作用机制
Levofloxacin acyl-b-D-glucuronide itself does not exhibit significant antibacterial activity. its formation and excretion are crucial for the detoxification and elimination of levofloxacin from the body. The glucuronidation process involves the transfer of glucuronic acid from UDP-glucuronic acid to levofloxacin, catalyzed by UGT enzymes. This reaction increases the solubility of levofloxacin, facilitating its excretion via the kidneys.
相似化合物的比较
Similar Compounds
Ciprofloxacin glucuronide: A metabolite of ciprofloxacin, another fluoroquinolone antibiotic.
Moxifloxacin glucuronide: A metabolite of moxifloxacin, also a fluoroquinolone antibiotic.
Uniqueness
Levofloxacin acyl-b-D-glucuronide is unique due to its specific parent compound, levofloxacin, which has a distinct pharmacokinetic and pharmacodynamic profile compared to other fluoroquinolones. The glucuronidation of levofloxacin results in a metabolite that is more water-soluble, aiding in its excretion and reducing potential toxicity.
Conclusion
This compound is an important metabolite in the pharmacokinetics of levofloxacin. Its synthesis, chemical reactions, and applications in scientific research provide valuable insights into drug metabolism and the role of glucuronidation in drug detoxification and excretion. Understanding this compound’s mechanism of action and comparing it with similar metabolites highlights its significance in the field of pharmacology and drug development.
属性
IUPAC Name |
6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACUZKDACXKMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)

![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)




![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)](/img/structure/B12062764.png)





